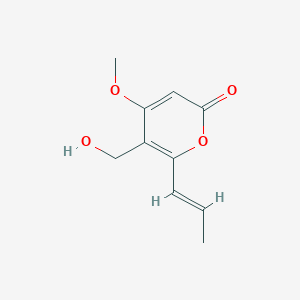
Cladobotrin V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cladobotrin V is a natural product found in Hypomyces aurantius with data available.
Aplicaciones Científicas De Investigación
Metabolite Isolation and Structural Characterization
- Cladobotrin V, identified as a known compound, was isolated from the culture broth of the mangrove endophyte Fusarium sp. IM-37. Its structure was confirmed spectroscopically, showcasing the importance of natural sources in discovering bioactive compounds (Shiono et al., 2015).
Nematicidal Activity
- Cladobotrin exhibited weak nematicidal activity, highlighting its potential as a natural biocontrol agent for nematode management in agriculture (Wagner et al., 1998).
Antifungal and Antibacterial Properties
- Cladobotrin V has been linked to antifungal and antibacterial properties, though the specifics of its mechanism and applications in these areas require further exploration (Clive & Huang, 2004).
Application in Molecular Phylogenetics
- While not directly related to Cladobotrin V, research on Cladobranchian opisthobranchs contributes to our understanding of molecular phylogenetics and evolutionary relationships, which can be crucial for bioprospecting and understanding the evolution of bioactive compounds (Pola & Gosliner, 2010).
Propiedades
Nombre del producto |
Cladobotrin V |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-4-methoxy-6-[(E)-prop-1-enyl]pyran-2-one |
InChI |
InChI=1S/C10H12O4/c1-3-4-8-7(6-11)9(13-2)5-10(12)14-8/h3-5,11H,6H2,1-2H3/b4-3+ |
Clave InChI |
DFWGSIJBMOBCST-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C1=C(C(=CC(=O)O1)OC)CO |
SMILES |
CC=CC1=C(C(=CC(=O)O1)OC)CO |
SMILES canónico |
CC=CC1=C(C(=CC(=O)O1)OC)CO |
Sinónimos |
5-hydroxymethyl-4-methoxy-6-(E-propenyl)-2-pyrone cladobotrin V |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



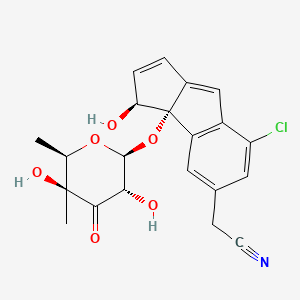
![Methyl 3-(benzoyloxy)-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1250840.png)
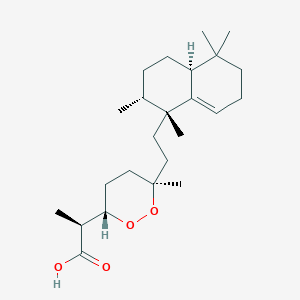
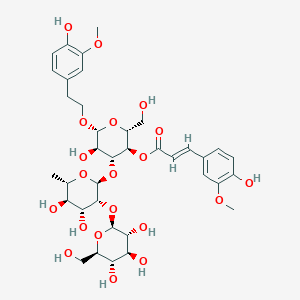
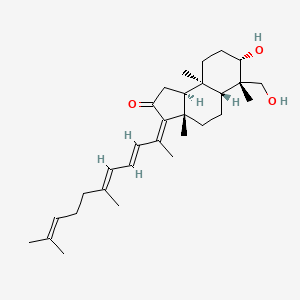
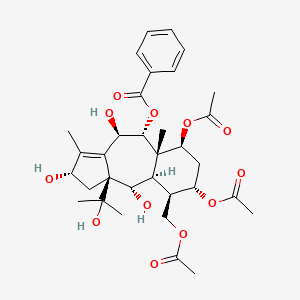
![ethyl 1-[(2S,3R,4S)-2-(dimethoxymethyl)-3-hydroxy-2-methyl-6-nitro-3,4-dihydrochromen-4-yl]indole-2-carboxylate](/img/structure/B1250849.png)
![4-[Propan-2-yl-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B1250850.png)
![(7R,8R,8aS)-8-Acetoxy-5-chloro-3-[(1E,3E)-3,5-dimethyl-1,3-heptadienyl]-1,7,8,8a-tetrahydro-7-hydroxy-7-methyl-6H-2-benzopyran-6-one](/img/structure/B1250853.png)
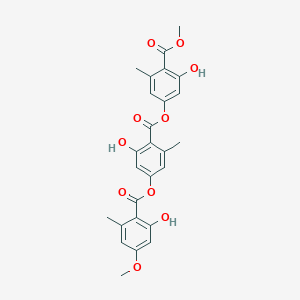


![4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate](/img/structure/B1250862.png)
